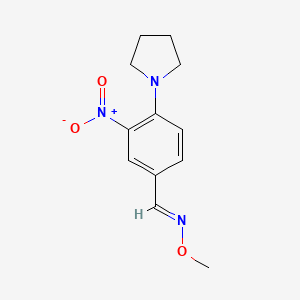![molecular formula C18H13FN4O2 B2370967 N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide CAS No. 1436108-63-2](/img/structure/B2370967.png)
N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide, also known as FSL-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a Toll-like receptor 2/6 agonist and has been shown to activate the immune system, making it a useful tool for studying immune responses.
科学的研究の応用
Fluorine-Containing Benzamides in Sensing and Detection
A study by Younes et al. (2020) highlights the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their application in the colorimetric sensing of fluoride anions. These compounds exhibit significant changes in color in response to fluoride anions, indicating their potential as naked-eye sensors for fluoride in solutions. This property is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, emphasizing the role of fluorine-containing benzamides in developing sensitive detection methods for environmental and healthcare applications (Younes et al., 2020).
Anticancer Applications
Ravinaik et al. (2021) explored the anticancer efficacy of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. The study reported that most of the synthesized compounds showed moderate to excellent anticancer activity, indicating the therapeutic potential of fluorine-containing benzamides in cancer treatment (Ravinaik et al., 2021).
Radiopharmaceutical Applications
Luo et al. (2019) demonstrated the automated synthesis of a radiopharmaceutical for PET imaging targeting the sphingosine-1 phosphate receptor 1 (S1P1). This study underscores the significance of fluorine-containing benzamides in the development of diagnostic tools for medical imaging, offering insights into their utility in enhancing the precision of disease diagnosis and monitoring (Luo et al., 2019).
Material Science and Organic Light-Emitting Diodes (OLEDs)
Jin et al. (2014) investigated heteroleptic iridium(III) complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as ancillary ligands for use in OLEDs. This research highlights the potential of fluorine-containing benzamides in developing efficient OLEDs with low efficiency roll-off, demonstrating their role in advancing material science and technology (Jin et al., 2014).
特性
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c1-11-21-17(23-25-11)12-5-4-6-13(9-12)18(24)22-16(10-20)14-7-2-3-8-15(14)19/h2-9,16H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZJGZMXOUSWQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC(C#N)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Difluoro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2370887.png)
![N-(3-chlorophenyl)-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2370888.png)

![Ethyl 2-[(2-{[4-(dimethylamino)phenyl]methylene}hydrazino)carbonyl]-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2370890.png)
![4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile](/img/structure/B2370892.png)
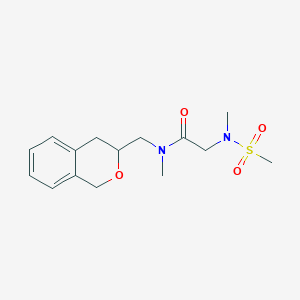
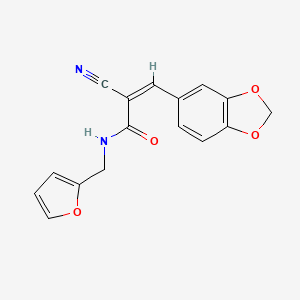

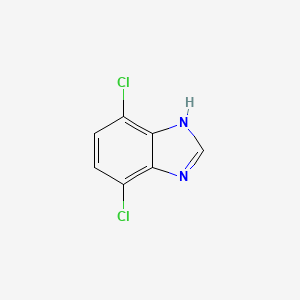
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2370898.png)
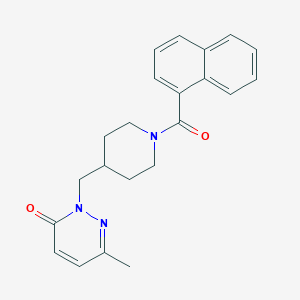
![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-methylthiourea](/img/structure/B2370901.png)
